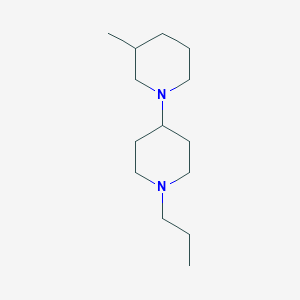
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications. This compound, like other piperidine derivatives, is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high-purity products.
Industrial Production Methods
For industrial production, the preparation method involves using commercially available reagents and solvents to produce large amounts of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, some piperidine derivatives act as dopamine reuptake inhibitors, which can influence neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
- 1-Benzylpyrrolidine-3-amine derivatives
- 2-[1-(4-chlorophenyl)butyl]piperidine
Uniqueness
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-methyl-1-(1-propylpiperidin-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-8-15-10-6-14(7-11-15)16-9-4-5-13(2)12-16/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCLHUBQHEJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
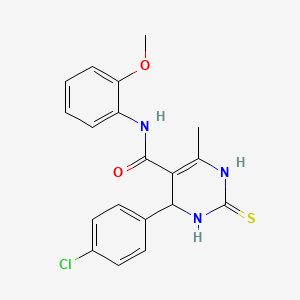
![methyl 4-(4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5095341.png)
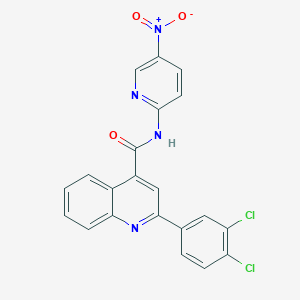
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B5095359.png)
![2-(4-chloro-3-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5095367.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5095385.png)
![4-chloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5095391.png)
![N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid](/img/structure/B5095397.png)
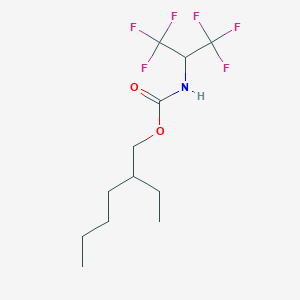

![N~1~-(3,5-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5095409.png)
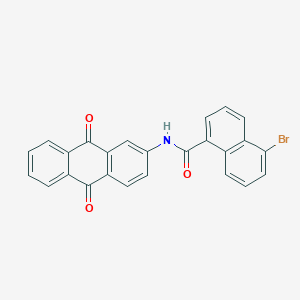
![1-(2-methoxybenzyl)-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5095424.png)
